molecular formula C9H15FO2 B8787347 1-Fluoro-cyclohexanecarboxylic acid ethyl ester

1-Fluoro-cyclohexanecarboxylic acid ethyl ester

Cat. No. B8787347
M. Wt: 174.21 g/mol
InChI Key: IKDDYUFCEQGKKI-UHFFFAOYSA-N
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Patent
US04808734

Procedure details

By the procedure of Example 13, cyclohexane carboxylic acid ethyl ester was fluorinated with perchlorylfluoride to yield 1-fluorocyclohexanecarboxylic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
perchlorylfluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2].Cl([F:16])(=O)(=O)=O>>[CH2:1]([O:3][C:4]([C:6]1([F:16])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCCCC1
Step Two
Name
perchlorylfluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCCCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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